molecular formula C9H11BrO B3246508 (4-Bromo-2,3-dimethylphenyl)methanol CAS No. 1785359-83-2

(4-Bromo-2,3-dimethylphenyl)methanol

Cat. No.: B3246508
CAS No.: 1785359-83-2
M. Wt: 215.09 g/mol
InChI Key: CHLLFZGKCZTPIY-UHFFFAOYSA-N
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Description

(4-Bromo-2,3-dimethylphenyl)methanol is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO. Its structure consists of a benzene ring substituted with a bromine atom at the para-position (C4), methyl groups at ortho- (C2) and meta- (C3) positions, and a hydroxymethyl (–CH₂OH) group (Figure 1). This compound is primarily used in organic synthesis and pharmaceutical intermediates due to its reactive hydroxyl and bromine groups, which enable diverse functionalization pathways .

Properties

IUPAC Name

(4-bromo-2,3-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLLFZGKCZTPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3-dimethylphenyl)methanol typically involves the bromination of 2,3-dimethylphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3-dimethylphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-2,3-dimethylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

(4-Bromo-2-methylphenyl)methanol
  • Structure : Differs by lacking the meta-methyl (C3) group.
  • However, reduced steric bulk may lower selectivity in catalytic processes .
(3-Bromo-4-methylphenyl)methanol
  • Structure : Bromine and methyl groups are swapped (bromine at C3, methyl at C4).
  • Impact : Altered electronic distribution due to the meta-bromine position may decrease resonance stabilization of intermediates, affecting reaction kinetics .
4-Bromo-2,6-difluorobenzyl Alcohol
  • Structure : Replaces methyl groups with fluorine atoms at C2 and C4.
  • Impact : Fluorine’s electronegativity enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. However, fluorine’s electron-withdrawing nature may deactivate the ring toward nucleophilic substitution compared to the methyl-substituted analog .

Functional Group Variations

5-(4-Bromo-2,3-dimethylphenyl)oxazole
  • Structure : Replaces the hydroxymethyl group with an oxazole ring.
  • Properties : The oxazole ring introduces π-conjugation and basicity, making the compound suitable for coordination chemistry or as a ligand in metal-catalyzed reactions. The absence of the hydroxyl group eliminates hydrogen-bonding interactions but enhances thermal stability .
2-Bromo-N-(4-bromo-2,3-dimethylphenyl)acetamide
  • Structure : Substitutes the hydroxyl group with a bromoacetamide moiety.
  • Reactivity : The acetamide group enables peptide coupling or crosslinking reactions. The dual bromine atoms increase molecular weight (MW = 325.02 g/mol) and may enhance halogen-bonding interactions in crystal packing .

Electronic and Orbital Properties

  • HOMO Distribution: (4-Bromo-2,3-dimethylphenyl)methanol: The highest occupied molecular orbital (HOMO) is localized near the bromine and methyl-substituted benzene ring, indicating nucleophilic reactivity at the bromine site. N-(4-Bromo-2,6-dimethylphenyl)formamide: HOMO density shifts toward the formamide group, suggesting higher electrophilicity at the amide carbonyl . Bis(4-chlorophenyl)(methylamino)methanol: HOMO localized on chlorinated phenyl rings, highlighting distinct electronic behavior compared to brominated analogs .

Biological Activity

(4-Bromo-2,3-dimethylphenyl)methanol, also known by its CAS number 1785359-83-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and two methyl groups attached to a phenolic structure. This configuration may influence its interaction with biological targets.

The biological activity of this compound is thought to arise from its ability to interact with various cellular components:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Gene Expression Modulation : It can alter gene expression profiles, potentially affecting cell proliferation and apoptosis.
  • Reactive Intermediate Formation : The bromine atom may undergo bioreduction, leading to reactive intermediates that interact with cellular macromolecules.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that substituted phenolic compounds can inhibit tumor cell growth in vitro.

CompoundIC50 (μM)Cell Line
This compoundTBDTBD
Control Compound A5.0MCF-7
Control Compound B10.0HeLa

Antibacterial and Antiviral Properties

Benzofuran derivatives have demonstrated antibacterial and antiviral activities. The potential for this compound to exhibit similar effects is supported by its structural analogs.

Case Studies

  • Antiviral Activity Against HIV : A study examined the efficacy of various brominated phenolic compounds against HIV-1 variants. The results indicated that certain structural modifications enhance antiviral potency significantly .
  • Antibacterial Effects : Another investigation focused on the antibacterial properties of phenolic compounds against resistant strains of bacteria. The findings suggested that the incorporation of bromine enhances the antimicrobial activity .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Improved bioavailability compared to non-brominated analogs.
  • Metabolism : Likely undergoes metabolic transformations via cytochrome P450 enzymes.
  • Elimination : Predicted to be eliminated primarily through renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2,3-dimethylphenyl)methanol
Reactant of Route 2
(4-Bromo-2,3-dimethylphenyl)methanol

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